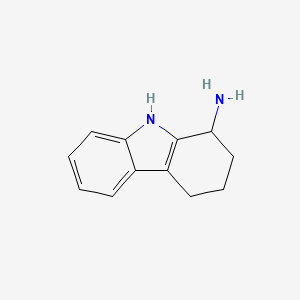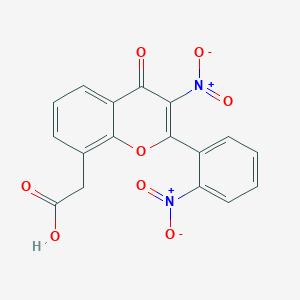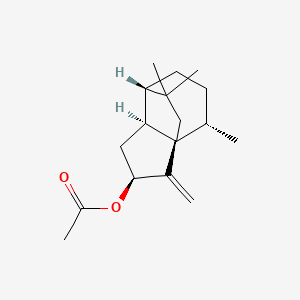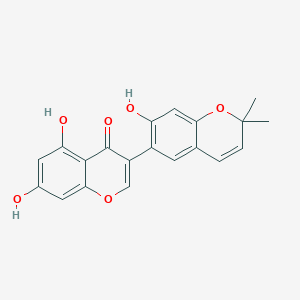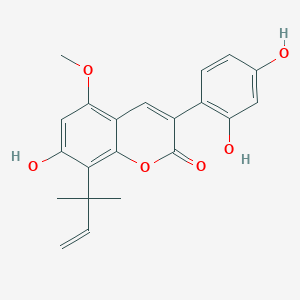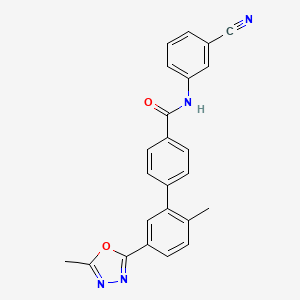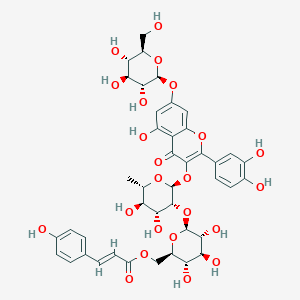
Antioxidant agent-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside is a quercetin O-glucoside. It consists of quercetin attached to a beta-D-glucopyranosyl moiety at position 7 and an alpha-L-6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl residue at position 3 via a glycosidic linkage. This compound is isolated from the leaves of Ginkgo biloba and exhibits antioxidant activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside can be initiated from commercially available quercetin. The process involves regioselective benzylation of quercetin to produce 4’, 7-di-O-benzylquercetin. This intermediate is then subjected to selective beta-glycosylation of the 3-OH group, acylation of the 6’'-OH group, and finally debenzylation via catalytic transfer hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions for higher yield and purity, and employing industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the hydroxyl groups on the quercetin moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Glycosidic linkages can be targeted for substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in various glycoside derivatives.
Wissenschaftliche Forschungsanwendungen
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosidic linkages and their reactivity.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: The compound’s antioxidant activity is of interest in the food and cosmetic industries for its potential to preserve products and protect skin from oxidative damage.
Wirkmechanismus
The mechanism of action of quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside involves its antioxidant activity. It scavenges free radicals and inhibits oxidative reactions. The molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin 3-O-beta-D-glucuronide: Another quercetin derivative with similar antioxidant properties.
Quercetin 3-O-beta-D-glucopyranosyl-6’'-acetate: A compound with additional acetylation, which may alter its solubility and reactivity.
Quercetin 3-O-(6-O-malonyl)-beta-D-glucoside: A conjugate of quercetin identified in green-leafed lettuce.
Uniqueness
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of the p-coumaroyl group. This structure contributes to its distinct antioxidant activity and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C42H46O23 |
|---|---|
Molekulargewicht |
918.8 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O23/c1-15-28(49)34(55)39(65-41-36(57)33(54)30(51)25(63-41)14-58-26(48)9-4-16-2-6-18(44)7-3-16)42(59-15)64-38-31(52)27-22(47)11-19(60-40-35(56)32(53)29(50)24(13-43)62-40)12-23(27)61-37(38)17-5-8-20(45)21(46)10-17/h2-12,15,24-25,28-30,32-36,39-47,49-51,53-57H,13-14H2,1H3/b9-4+/t15-,24+,25+,28-,29+,30+,32-,33-,34+,35+,36+,39+,40+,41-,42-/m0/s1 |
InChI-Schlüssel |
SHRUKDVTMUBNTL-XJRUTDMXSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)


